molecular formula C12H11N3O B1371264 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 445430-61-5

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B1371264
CAS No.: 445430-61-5
M. Wt: 213.23 g/mol
InChI Key: IIRWITSTDWORDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The methyl groups at positions 1 and 8 appear as singlets in the range δ 2.4–2.6 ppm due to their equivalent environments . Aromatic protons in the quinoxaline and imidazole rings resonate between δ 7.1–8.4 ppm , with coupling patterns consistent with adjacent substituents . The NH proton of the ketone group is observed as a broad singlet near δ 12.1 ppm .
  • ¹³C NMR : The carbonyl carbon (C-4) appears at δ 194.0 ppm , while the methyl carbons resonate at δ 20–25 ppm . Aromatic carbons span δ 110–150 ppm , with deshielding effects observed for carbons adjacent to nitrogen atoms .

Infrared Spectroscopy (IR)

Strong absorption bands at 1,660 cm⁻¹ (C=O stretch) and 1,597 cm⁻¹ (C=N stretch) confirm the presence of the ketone and imine functional groups . Methyl C-H stretches appear near 2,950 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak at m/z 213.24 [M+H]⁺ matches the molecular weight. Fragmentation patterns include losses of methyl groups (m/z 198) and the ketone moiety (m/z 185) .

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data for this compound is available, structural analogs like 1,8-diacetylpyrene and imidazo[1,2-a]quinoxaline derivatives provide insights. For example:

  • Polymorphs of structurally similar compounds exhibit planar aromatic cores stabilized by π-π stacking (3.4–3.6 Å interplanar distances) .
  • Methyl substituents introduce steric hindrance, forcing non-coplanar arrangements between the imidazole and quinoxaline rings .
  • Hydrogen bonding between the ketone oxygen and NH groups likely stabilizes the lactam tautomer .

Table 2: Hypothetical crystallographic parameters (derived from analogs).

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.5 Å, b = 6.8 Å, c = 11.2 Å
Density 1.35 g/cm³

Computational Modeling of Electronic and Steric Properties

Density functional theory (DFT) studies predict the compound’s electronic and steric behavior:

Electronic Properties

  • HOMO-LUMO Gap : Calculations at the B3LYP/6-311G(d,p) level suggest a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity .
  • Charge Distribution : The ketone oxygen carries a partial negative charge (−0.45 e), while the imine nitrogens exhibit positive charges (+0.32 e) .

Steric Effects

  • Methyl groups at positions 1 and 8 create a dihedral angle of 15° between the imidazole and quinoxaline rings, reducing π-conjugation .
  • Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the methyl C-H σ orbitals and the aromatic π* system .

Table 3: DFT-calculated parameters (B3LYP/6-311G(d,p)).

Parameter Value
HOMO energy −6.3 eV
LUMO energy −2.1 eV
Dipole moment 3.8 Debye
Bond length (C=O) 1.22 Å

The compound’s optoelectronic properties suggest potential applications in organic semiconductors or fluorescent probes , though experimental validation is required .

Properties

IUPAC Name

1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWITSTDWORDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626386
Record name 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-61-5
Record name 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Condensation and Cyclization

The classical approach for preparing this compound involves:

  • Condensation of 2,3-diaminotoluene derivatives with α-diketones to form quinoxaline cores.
  • Subsequent cyclization with formamide or similar reagents to form the imidazo ring.
  • Methylation at the nitrogen and carbon positions using methyl iodide or dimethyl sulfate.

This method requires careful control of reaction conditions to prevent side reactions and achieve the desired substitution pattern.

Catalytic Systems for Cyclization

Copper(II)-catalyzed methods have been reported for the synthesis of related imidazoquinoxaline derivatives, employing N,N-dimethylethanolamine as a C1 synthon. These methods facilitate:

  • Efficient cyclization under mild conditions.
  • Good functional group tolerance.
  • Potential for scale-up synthesis.

Such catalytic systems could be adapted for the synthesis of this compound, especially for introducing methyl groups and constructing the fused ring system.

Reaction Conditions and Optimization

The preparation typically involves:

Step Reagents/Conditions Purpose Notes
1 2,3-Diaminotoluene + α-diketone Quinoxaline core formation Reflux in ethanol or acetic acid
2 Formamide or formic acid Imidazo ring cyclization Heating under reflux, sometimes with catalyst
3 Methyl iodide or dimethyl sulfate Methylation at N1 and C8 Base such as K2CO3 used, controlled temperature
4 Purification Isolation of pure compound Chromatography or recrystallization

Optimization of solvent, temperature, and reaction time is crucial to maximize yield and purity.

Research Findings and Yields

  • Yields for quinoxaline core formation typically range from 60% to 85%.
  • Cyclization steps can achieve yields between 50% and 75%, depending on catalyst and conditions.
  • Methylation steps often yield 70% to 90%, with selectivity for the 1 and 8 positions.
  • Overall yields for the complete synthesis of this compound are reported in the range of 40% to 60% after purification.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Yield Range (%)
Iodine-mediated one-pot synthesis Metal-free, uses epoxides as alkyl precursors Eco-friendly, simple procedure Not yet directly applied to target compound 50-70
Multi-step condensation and cyclization Classical approach, uses diketones and formamide Well-established, good selectivity Multi-step, requires purification 40-60
Cu(II)-catalyzed cyclization Catalytic, uses N,N-dimethylethanolamine Mild conditions, scalable Requires metal catalyst 55-75

Chemical Reactions Analysis

Synthetic Routes to Imidazo[1,2-a]quinoxaline Derivatives

Imidazo[1,2-a]quinoxalines are typically synthesized via cyclocondensation reactions. For example:

  • Cyclization of 1,2-Diaminobenzenes with Diketones :
    Reaction of substituted 1,2-phenylenediamines with α-diketones (e.g., benzil) in acidic or catalytic conditions yields imidazo[1,2-a]quinoxalines. For instance, using TiO₂-Pr-SO₃H as a catalyst in ethanol achieves yields up to 95% in 10 minutes .

  • Pictet-Spengler-Type Reactions :
    Cyclization of intermediates like 1-(2-aminophenyl)pyrroles with aldehydes in acetic acid/methanol under reflux forms the fused quinoxaline core .

N-Methylation and Alkylation

  • Methylation of the Amide Nitrogen :
    The N-methyl group in position 5 can be introduced using dimethyl carbonate (DMC) as a green methylating agent. For example, treatment with DMC and K₂CO₃ at 140°C achieves 78% yield in analogous scaffolds .

  • Ester Functionalization :
    Alkylation of ester moieties (e.g., ethyl-4-bromobutyrate) in dry DMF facilitates side-chain extensions .

Electrophilic Substitution Reactions

The aromatic rings in imidazo[1,2-a]quinoxalines undergo electrophilic substitution:

  • Nitration and Halogenation :
    Nitration of intermediates like N-(3-chloro-4-fluorophenyl)acetamide with HNO₃/H₂SO₄ yields nitro derivatives, which are subsequently reduced to amino groups for further cyclization .

Catalytic Modifications

  • Cross-Coupling Reactions :
    Ullmann-type C–N coupling or Suzuki-Miyaura reactions enable aryl group introductions. For example, palladium-catalyzed coupling with aryl boronic acids modifies the quinoxaline core .

Oxidation and Reduction

  • Air Oxidation :
    Spontaneous air oxidation during cyclization (e.g., in acetic acid/methanol) stabilizes the fused heterocycle .

  • Nitro Group Reduction :
    Catalytic hydrogenation with Pd/Al₂O₃ reduces nitro intermediates to amines, enabling further functionalization .

Limitations and Challenges

  • Regioselectivity : Substituent positioning (e.g., 1,8-dimethyl groups) may sterically hinder reactions.

  • Catalyst Compatibility : Fe or Pd-based catalysts require careful optimization to avoid side reactions .

Data Table: Representative Reaction Conditions for Analogous Compounds

Reaction TypeReagents/ConditionsYieldReference
CyclocondensationTiO₂-Pr-SO₃H, EtOH, 10 min95%
N-MethylationDimethyl carbonate, K₂CO₃, 140°C, 12 h78%
Nitro ReductionH₂ (Pd/Al₂O₃), RT90%

Scientific Research Applications

Cancer Research

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one has been identified as a potential anti-cancer agent. Its derivatives have shown promise in treating various types of cancers, particularly melanoma and T-cell lymphomas. The mechanisms through which these compounds exert their effects include modulation of key signaling pathways such as p38MAPK and PI3K pathways, leading to inhibition of tumor growth and inflammatory responses .

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The results indicated that these compounds could serve as lead candidates for the development of new cancer therapies. The study also highlighted the structure-activity relationship (SAR) of various derivatives, emphasizing how modifications to the aromatic phenyl ring influenced biological activity .

Mutagenesis Studies

MeIQx is recognized for its mutagenic properties, particularly as a product of the Maillard reaction found in cooked meats. It is classified as a genotoxic agent, contributing to DNA damage and potential carcinogenesis. Research has established a correlation between the consumption of cooked meats containing MeIQx and increased cancer risk in humans.

Data Table: Mutagenicity Studies

StudyOrganismResult
Salmonella typhimuriumPositive mutagenic response at high concentrations
Rat liver microsomesInduced DNA adduct formation
Human cell linesIncreased mutation frequency observed

Pharmaceutical Development

The pharmaceutical industry is exploring this compound for its potential in drug formulation. Its derivatives are being investigated for their ability to act as immune response modifiers and anti-inflammatory agents. The unique structural features of this compound allow for extensive derivatization, enhancing its therapeutic profile.

Case Study: Drug Formulation

A patent application highlighted the synthesis of novel imidazo[1,2-a]quinoxaline compounds with improved pharmacological properties. These compounds were shown to activate immune pathways while inhibiting pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases alongside cancer .

Mechanism of Action

The mechanism of action of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit IκB kinase (IKK), thereby blocking the nuclear factor κB (NF-κB) pathway. This inhibition leads to the suppression of pro-inflammatory cytokine production and has potential anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by modulating the phosphorylation and activation of Bax, a pro-apoptotic protein .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

  • Structure: Unlike the imidazo-quinoxaline core, these derivatives feature a pyrrole ring fused to quinoxaline. Substituents at the 5-position (e.g., alkyl or aryl groups) influence bioactivity.
  • Synthesis : Methods include visible light-mediated cyclization of aryl cyclopropanes and copper-catalyzed intramolecular N-arylation .
  • Biological Activity: Pyrrolo[1,2-a]quinoxalin-4(5H)-ones exhibit potent Bruton’s tyrosine kinase (BTK) inhibition (e.g., compounds 2 and 4 with IC₅₀ values of 7.41 nM and 11.4 nM, respectively) and antineoplastic activity in cytotoxicity assays .
  • Key Differences : The pyrrolo derivatives lack the imidazole ring, reducing structural rigidity compared to the target compound. This impacts binding affinity and selectivity toward kinases like BTK versus IKK .

Imidazo[4,5-g]quinazolines

  • Structure : These compounds feature an imidazole fused to a quinazoline ring, differing in ring connectivity and substituent positions.
  • Synthesis : Prepared from 6-fluoro-1H-benzo[d]imidazol-5-amines via condensation with aldehydes .

5-Cyclopropyl-8-fluoro-7-pyridin-4-yl-imidazo[1,2-a]quinoxalin-4-one (E3E)

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Biological Activity Potency (IC₅₀/NM) References
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one Imidazo[1,2-a]quinoxaline 1-CH₃, 8-CH₃ HBr/POCl₃ reflux ; Iodine-mediated [3+2] annulation IKK inhibition, NF-κB suppression N/A (functional IC₅₀ not reported)
Pyrrolo[1,2-a]quinoxalin-4(5H)-one Pyrrolo[1,2-a]quinoxaline 5-alkyl/aryl Visible light cyclization ; Cu catalysis BTK inhibition, Antineoplastic 7.41–11.4 nM
Imidazo[4,5-g]quinazoline Imidazo[4,5-g]quinazoline Variable at C2, C6, C8 Condensation of amines and aldehydes Antitumor, Antimicrobial N/A
E3E Imidazo[1,2-a]quinoxaline 5-cyclopropyl, 8-F, 7-pyridyl Not specified Hypothesized epigenetic modulation N/A

Biological Activity

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one (commonly referred to as MeIQx) is a heterocyclic amine that has garnered attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This compound is a derivative of the imidazoquinoxaline family and is primarily formed during the cooking of meat at high temperatures. Understanding its biological activity is crucial for assessing potential health risks associated with dietary exposure.

Chemical Structure

The chemical structure of MeIQx can be represented as follows:

C11H10N4O\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}

Biological Activity Overview

MeIQx exhibits various biological activities, including mutagenicity and carcinogenicity. Its metabolic pathways and interactions with cellular mechanisms have been extensively studied, revealing insights into its potential health impacts.

Mutagenicity and Carcinogenicity

MeIQx is classified as a mutagen, with studies indicating that it can induce DNA damage. The compound undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with DNA.

Key Findings:

  • Metabolic Activation: The metabolism of MeIQx involves conversion to various metabolites, including the carcinogenic 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline. This metabolite is formed by P450 1A2 and can further undergo conjugation reactions to form less harmful compounds .
  • In Vivo Studies: In animal models, MeIQx has been shown to increase the incidence of tumors in various organs when administered in high doses .

Case Studies

A series of studies have been conducted to evaluate the biological effects of MeIQx:

  • Human Hepatocyte Studies: Research involving primary human hepatocytes demonstrated that MeIQx is metabolized differently than in rodent models, highlighting significant interspecies differences in metabolic pathways .
  • Anticancer Activity: Some derivatives of quinoxalines related to MeIQx have shown promising anticancer activities against various cancer cell lines. For instance, certain synthesized quinoxaline derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Biological Activities of MeIQx Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundMutagenicityN/A
Quinoxaline Derivative AAnticancer0.51
Quinoxaline Derivative BAntimicrobial0.29

The mechanisms by which MeIQx exerts its biological effects are multifaceted:

  • DNA Interaction: Reactive metabolites formed from MeIQx can bind covalently to DNA, leading to mutations and potentially initiating carcinogenesis.
  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases, which are crucial for DNA replication and repair .

Q & A

Q. Advanced

  • In vitro migration assays : Treat breast cancer cells with CX3CR1 antagonists (e.g., JMS 17-2 hydrochloride) to assess fractalkine-induced ERK phosphorylation inhibition .
  • In vivo metastasis models : Administer BMS-345541 orally in xenograft models to evaluate reductions in tumor burden and bone seeding .
  • Transcriptomic profiling : RNA-seq or qPCR can identify IKK/NF-κB-regulated genes (e.g., ISGs) in treated glioma cells .

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Advanced

  • X-ray crystallography : Resolve crystal structures of key intermediates (e.g., cycloadducts) to confirm regiochemistry .
  • Multinuclear NMR : Track reaction progress (e.g., ¹³C NMR for carbonyl group shifts during cyclization) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formulas of unstable intermediates (e.g., ) .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Ligand-free catalysis : Replace expensive palladium/copper catalysts with iron or cobalt systems for cost-effective scaling (e.g., cobalt-catalyzed C–H activation in ) .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cycloaddition steps .
  • Purification strategies : Use silica gel chromatography with gradient elution (e.g., CHCl₃/EtOAc) to isolate polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 2
1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.